N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
Description
N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide is a derivative of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, a bicyclic framework of significant pharmacological interest. This compound features four para-chlorophenyl groups at positions 2,4,6,8, an ethyl carboxamide at position 3, and a ketone at position 7. Bispidines are synthesized via methods such as double Mannich reactions or Wolff-Kishner reductions , with structural modifications critically influencing their biological activity, toxicity, and physicochemical properties .
Properties
CAS No. |
82058-43-3 |
|---|---|
Molecular Formula |
C34H29Cl4N3O2 |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
2,4,6,8-tetrakis(4-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-7-15-25(37)16-8-21)27-29(19-3-11-23(35)12-4-19)40-30(20-5-13-24(36)14-6-20)28(33(27)42)32(41)22-9-17-26(38)18-10-22/h3-18,27-32,40H,2H2,1H3,(H,39,43) |
InChI Key |
KSSKVLAGUBUECK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton, which is central to the compound, is commonly synthesized via a modified Mannich condensation. A representative procedure involves:
- Reactants: 4-chlorobenzaldehyde (0.2 mol), acetone (0.05 mol), and ammonium acetate (0.1 mol).
- Solvent: Absolute ethanol (50 mL).
- Conditions: The mixture is gently warmed at approximately 303 K (30 °C) with moderate stirring.
- Monitoring: Reaction progress is followed by thin-layer chromatography (TLC).
- Isolation: Upon completion, the crude bicyclic intermediate is filtered and washed with a cold ethanol-ether mixture (1:5 v/v) to yield pure 2,4,6,8-tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one.
Formation of the N-Ethyl Carboxamide Derivative
The key step to obtain N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide is the condensation of the bicyclic ketone intermediate with N-ethylcarboxamide under specific conditions:
- Reagents: The bicyclic ketone (2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one), N-ethylcarboxamide, O-benzylhydroxylamine hydrochloride, and sodium acetate trihydrate.
- Solvent System: Ethanol and chloroform mixture.
- Reaction Conditions: Controlled temperature and stirring to promote condensation and formation of the carboxamide moiety.
- Monitoring: Reaction progress is tracked by TLC to ensure complete conversion.
- Purification: Final product is purified by recrystallization from suitable solvents to achieve high purity.
Reaction Mechanism Insights
- The initial Mannich condensation forms the bicyclic diazabicyclo[3.3.1]nonane core by linking aldehyde, ketone, and ammonium acetate.
- Subsequent condensation with N-ethylcarboxamide introduces the carboxamide group at the 3-position.
- The presence of para-chlorophenyl substituents influences the stereochemistry and conformational preferences of the bicyclic structure, favoring specific conformers to minimize steric and electronic repulsions.
Summary Table of Preparation Parameters
| Step | Reactants/Materials | Solvent(s) | Conditions | Monitoring Method | Purification Method | Notes |
|---|---|---|---|---|---|---|
| 1. Synthesis of bicyclic ketone core | 4-chlorobenzaldehyde, acetone, ammonium acetate | Absolute ethanol | 303 K, moderate stirring | Thin-layer chromatography (TLC) | Filtration and washing with cold ethanol-ether (1:5) | Modified Mannich condensation |
| 2. Formation of N-ethyl carboxamide derivative | Bicyclic ketone, N-ethylcarboxamide, O-benzylhydroxylamine hydrochloride, sodium acetate trihydrate | Ethanol-chloroform mixture | Controlled temperature, stirring | TLC | Recrystallization from suitable solvents | Multi-step condensation |
Research Findings on Preparation and Stereochemistry
- The stereochemistry of the bicyclic core is critical for biological activity and is influenced by substituent effects and reaction conditions.
- The compound predominantly adopts conformations that minimize steric hindrance and lone pair repulsions, such as the BC conformation in related 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes.
- N-nitrosation and other modifications can alter conformational preferences, but the synthesis of the N-ethyl carboxamide derivative maintains the rigid bicyclic framework essential for activity.
- Crystallographic studies confirm the structure and stereochemical parameters, including torsion angles and ring puckering, which are important for understanding the compound's pharmacophore properties.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the carboxamide moiety:
-
Acidic hydrolysis : Produces a carboxylic acid and ethylamine via cleavage of the amide bond.
-
Basic hydrolysis : Yields a carboxylate salt and ethylamine, with reaction rates influenced by the steric hindrance of the bicyclic structure.
| Conditions | Reagents | Products |
|---|---|---|
| HCl (concentrated), Δ | H2O | 9-Oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid + Ethylamine |
| NaOH (aqueous), reflux | – | Sodium salt of carboxylic acid derivative + Ethylamine |
Oxidation and Reduction
The ketone group at position 9 participates in redox reactions:
-
Oxidation : Limited due to the electron-withdrawing p-chlorophenyl groups, but strong oxidants like KMnO4 can cleave the bicyclic framework .
-
Reduction : The 9-oxo group is reduced to a hydroxyl or methylene group using agents like NaBH4 or LiAlH4 .
Nucleophilic Substitution
The p-chlorophenyl groups undergo selective substitution under controlled conditions:
-
Aromatic SNAr : Electron-deficient aryl chlorides react with strong nucleophiles (e.g., NaOH/EtOH) to replace Cl with OH or NH2 groups .
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids occur under Pd catalysis .
| Substitution Site | Reagents | Products | Yield |
|---|---|---|---|
| Para-Cl on aryl | NaOH (ethanol), Δ | p-Hydroxyphenyl derivatives | 60–75% |
| Para-Cl on aryl | Pd(PPh3)4, ArB(OH)2 | Biaryl derivatives | 40–55% |
Conformational Effects on Reactivity
The chair-boat conformation of the bicyclo[3.3.1]nonane core (Fig. 1) imposes steric and electronic constraints:
-
Steric hindrance : Axial p-chlorophenyl groups shield the amide carbonyl, slowing hydrolysis .
-
Electronic effects : Electron-withdrawing Cl substituents enhance electrophilic substitution at meta positions of aryl rings .
Figure 1 : Chair-boat conformation of the bicyclic core .
textN1 (chair) N2 (boat) / \ / \ Cl-C6H4 Cl-C6H4 Cl-C6H4 Cl-C6H4
Complexation with Metal Ions
The rigid bicyclic structure acts as a polydentate ligand:
-
Mn(II) complexes : Coordination occurs via the amide oxygen and nitrogen atoms, forming octahedral complexes .
-
Catalytic applications : These complexes show activity in oxidation reactions of alkanes and alkenes .
| Metal Ion | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Mn(II) | Amide O, N | Octahedral | Alkane oxidation catalysis |
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition : Begins at 240°C, producing chlorinated benzenes and CO2.
-
Photolysis : UV irradiation induces C-Cl bond cleavage, forming aryl radicals .
Comparative Reactivity with Analogues
Reactivity differences between para- and ortho-chlorophenyl derivatives:
Scientific Research Applications
Biological Activities
N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide has been studied for its various biological activities:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may inhibit the activation of NF-kB and other pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders.
Drug Development
The structural characteristics of this compound make it a valuable scaffold for drug development:
- Lead Compound : Its ability to interact with specific biological targets allows it to serve as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
- Combination Therapies : The compound's anti-inflammatory and anticancer properties suggest its potential use in combination therapies to enhance the therapeutic effects of existing drugs.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at micromolar concentrations after 48 hours of exposure. The compound induced apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Neuroprotection
A research article explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.
Mechanism of Action
The mechanism by which 2,4,6,8-Tetrakis(4-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The rigid bicyclic structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide (CAS 82058-26-2)
- Substituents: Butyl group at position 3; phenyl (non-chlorinated) groups at 2,4,6,6.
- Key Differences :
- Lipophilicity : The absence of p-Cl substituents reduces molecular weight (543.7 g/mol) and LogP (5.8) compared to the target compound, likely decreasing membrane permeability .
- Toxicity : Similar bispidines complexed with β-cyclodextrin (β-CD) exhibit LD₅₀ values up to 825 mg/kg, suggesting lower toxicity for β-CD complexes .
- Synthesis : Prepared via Mannich reactions, differing in the use of benzaldehyde instead of p-chlorobenzaldehyde .
3-(2-Chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Substituents : Chloroacetyl group at position 3; phenyl groups at 2,4,6,8.
- Conformation: X-ray studies show a chair conformation for the bicyclic core, similar to the target compound, but steric effects from p-Cl groups in the latter may alter ring puckering .
BIV-7 (3-(3-Isopropoxypropyl)-7-(2-morpholinoethyl)-3,7-diazabicyclo[3.3.1]nonane/β-CD Complex)
- Key Differences: Bioactivity: The morpholinoethyl group enhances water solubility via β-CD complexation, contrasting with the target compound’s reliance on p-Cl groups for lipophilicity . Applications: BIV-7 demonstrates plant growth stimulation, while p-Cl-substituted bispidines are more likely to target neurological or antimicrobial pathways .
Functional Group Modifications
Tedisamil (3',7'-Bis(cyclopropylmethyl)spiro Derivative)
- Structure : Spirocyclic bispidine with cyclopropylmethyl groups.
- Key Differences :
- Pharmacology : Tedisamil inhibits ion channels, whereas the carboxamide and p-Cl groups in the target compound suggest protease or receptor-binding applications .
- Stereochemical Flexibility : The spiro structure restricts conformational mobility compared to the target compound’s chair/boat adaptability .
2,4,6,8-Tetrakis(2-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Substituents : Ortho-fluorophenyl groups.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide, also known as ITA 476, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 82058-43-3
- Molecular Formula : C34H29Cl4N3O2
- Molecular Weight : 653.435 g/mol
- Density : 1.346 g/cm³
- Boiling Point : 774.1 °C at 760 mmHg
- Flash Point : 422 °C
| Property | Value |
|---|---|
| Molecular Formula | C34H29Cl4N3O2 |
| Molecular Weight | 653.435 g/mol |
| Density | 1.346 g/cm³ |
| Boiling Point | 774.1 °C |
| Flash Point | 422 °C |
Synthesis
The synthesis of this compound typically involves a modified Mannich condensation process using p-chlorobenzaldehyde and ammonium acetate in ethanol . The resulting compound exhibits a bicyclic structure that contributes to its biological activity.
Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. It acts as a selective inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-b isoforms. This inhibition is crucial in regulating cellular proliferation and survival pathways associated with various cancers .
Case Study: Inhibition of Tumor Cell Proliferation
In a study examining the effects of ITA 476 on cancer cell lines, it was found that treatment led to a marked decrease in cell viability and proliferation rates compared to untreated controls. The compound demonstrated IC50 values in the low micromolar range against several tumor types .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, exhibiting muscle relaxant and antianxiety properties in rodent models . These effects were observed at doses as low as 3 g/kg when administered intraperitoneally.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its stereochemistry and the presence of chlorophenyl groups. Variations in these substituents have been shown to alter the potency and selectivity of the compound against different biological targets .
Q & A
Q. What are the optimal synthetic routes for this compound?
The compound can be synthesized via a modified Mannich condensation in a one-pot reaction. Key steps include combining 4-chlorobenzaldehyde, acetone, and ammonium acetate in ethanol under gentle heating (303 K) with continuous stirring. Monitoring via TLC ensures complete consumption of reactants. Post-synthesis, the product is purified via filtration and washing with ethanol-ether mixtures, followed by recrystallization from acetone to obtain crystalline solids .
Q. How is the molecular structure confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Refinement parameters (e.g., R factor < 0.062) validate the structure, with bond lengths and angles consistent with DFT-calculated values. For example, the C8–N1–C5 bond angle (115.99°) and torsional parameters (e.g., N1–C1–C2–C3 = –42.8°) confirm the bicyclo framework .
Q. Which spectroscopic techniques are used for characterization?
- NMR : Confirms substituent positions and stereochemistry via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm).
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How do computational methods like DFT complement structural analysis?
Density Functional Theory (DFT) calculates optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and vibrational frequencies. Discrepancies between experimental (X-ray) and computed bond lengths (e.g., C8–O1: 1.214 Å vs. 1.221 Å) are analyzed to refine force fields or identify crystal-packing effects .
Q. What challenges arise in conformational analysis of the bicyclo system?
The chair-boat conformation of the bicyclo[3.3.1]nonane ring creates steric clashes between p-chlorophenyl groups. Computational models reveal that equatorial aryl orientations minimize non-bonded interactions, while twin-chair conformations induce strain. Puckering amplitudes (Q = 0.63–0.80 Å) and dihedral angles (e.g., 38.01° between aryl rings) are critical metrics .
Q. How are intermolecular interactions in the crystal lattice analyzed?
Hirshfeld surface analysis quantifies interactions like C–H···O (2.30–2.50 Å) and π-π stacking (3.62–3.63 Å). For example, C11–H11···Cg1 interactions (166° geometry) stabilize molecular layers, while C33–H33···O1 contacts (134°) contribute to helical supramolecular chains .
Q. How to resolve contradictions between experimental and computational data?
Discrepancies in bond angles (e.g., N1–C8–C9: 115.99° vs. DFT-predicted 116.5°) are addressed by adjusting solvent models or incorporating crystal-field effects in simulations. Statistical validation (e.g., mean σ deviation < 0.006 Å) ensures reliability .
Q. What strategies optimize molecular docking for biological activity prediction?
AutoDock/Vina or GOLD software is used with flexible ligand protocols. Docking scores (e.g., binding energy ≤ –8.5 kcal/mol) and pose validation via RMSD (<2.0 Å) prioritize targets like kinases or GPCRs. Comparative studies with related carboxamides (e.g., GSK-3β inhibitors) guide hypothesis generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
